2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of an ethylphenoxy group and a methoxyquinolinyl group connected by a propanamide linkage. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 8-methoxyquinoline: This involves the methoxylation of quinoline using methanol and a suitable catalyst.
Coupling Reaction: The 4-ethylphenol and 8-methoxyquinoline are then coupled using a propanamide linker. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide.
Reduction: 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propylamine.
Substitution: 2-(4-ethylphenoxy)-N-(8-alkoxyquinolin-5-yl)propanamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 2-(4-ethylphenoxy)-N-(8-hydroxyquinolin-5-yl)propanamide
- 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-6-yl)propanamide
Uniqueness
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-15-7-9-16(10-8-15)26-14(2)21(24)23-18-11-12-19(25-3)20-17(18)6-5-13-22-20/h5-14H,4H2,1-3H3,(H,23,24) |
InChI Key |
DRENBXQRQRUVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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